molecular formula C29H50O B12319119 Demethyldihydrolanosterol

Demethyldihydrolanosterol

Cat. No.: B12319119
M. Wt: 414.7 g/mol
InChI Key: FYHRVINOXYETMN-UHFFFAOYSA-N
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Description

Demethyldihydrolanosterol is a derivative of lanosterol, a tetracyclic triterpenoid. It is a sterol that plays a significant role in the biosynthesis of cholesterol and other steroids. The compound is known for its ability to activate oocyte meiosis and is involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demethyldihydrolanosterol typically involves the demethylation of lanosterol or its derivatives. One common method is the reaction of 3β-hydroxy-3α-acetyl-14α-methyl-4-nor-5α-cholest-8-ene toluene-p-sulphonylhydrazone under Bamford–Stevens conditions, resulting in the formation of 4α,14α-dimethyl-5α-cholest-8-en-3-one (this compound) and a mixture of 3,14α-dimethyl-4-oxo steroids .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Demethyldihydrolanosterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Demethyldihydrolanosterol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: The compound is studied for its role in activating oocyte meiosis and other biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cholesterol biosynthesis and steroid metabolism.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and cosmetics.

Mechanism of Action

Demethyldihydrolanosterol exerts its effects by interacting with specific molecular targets and pathways. It is involved in the biosynthesis of cholesterol and other steroids, acting as a precursor in these pathways. The compound’s mechanism of action includes the activation of enzymes and other proteins involved in these biosynthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Lanosterol: The parent compound from which demethyldihydrolanosterol is derived.

    Dihydrolanosterol: Another derivative of lanosterol with similar properties.

    Obtusifoliol: A sterol with a similar structure and function.

Uniqueness

This compound is unique due to its specific role in activating oocyte meiosis and its involvement in the biosynthesis of cholesterol and other steroids. Its distinct chemical structure and properties make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRVINOXYETMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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